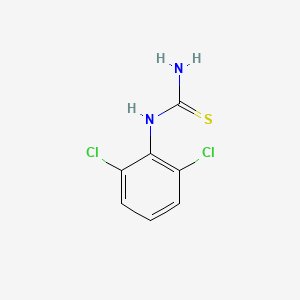

2,6-Dichlorophenylthiourea

描述

Significance of Thiourea (B124793) Scaffolds in Medicinal Chemistry and Materials Science

In medicinal chemistry, the thiourea scaffold is considered a "privileged structure" due to its presence in numerous drugs and bioactive compounds. nih.govchemicaljournal.in This is largely attributed to the ability of the thiourea moiety to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a key factor in stabilizing ligand-receptor interactions. nih.gov Consequently, thiourea derivatives have been investigated for a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govchemicaljournal.inresearchgate.net The versatility of the thiourea framework allows for structural modifications to enhance binding affinity and selectivity for specific biological targets. biointerfaceresearch.com

The applications of thiourea extend into materials science. Thiourea and its derivatives are utilized in the production of various commercial goods, including plastics, dyes, and elastomers. mdpi.com In the realm of advanced materials, they have been employed as precursors for the synthesis of metal sulfide (B99878) nanoparticles and in the development of corrosion inhibitors for metals like iron and mild steel. conicet.gov.aracs.org Recent research has also explored the use of thiourea in creating nitrogen and sulfur dual-doped carbon nanofibers for applications in supercapacitive energy storage. researchgate.net

Historical Context of Dichlorophenylthiourea Compounds in Chemical Synthesis and Biological Studies

The synthesis of thiourea was first reported in 1873 by Marceli Nencki. nih.gov Since then, the exploration of its derivatives has been an active area of research. Dichlorophenylthiourea compounds, a specific class of thiourea derivatives, have been a subject of interest in both chemical synthesis and biological investigations. For instance, N-(2,6-dichlorophenyl)thiourea has been utilized in the synthesis of other complex molecules.

From a biological perspective, dichlorophenyl-substituted thioureas have shown promise in various therapeutic areas. For example, some have been investigated for their tuberculostatic activity. The presence and position of the chloro substituents on the phenyl ring can significantly influence the compound's biological activity. ontosight.ai The 2,6-dichlorophenyl substitution, in particular, has been noted for its potential to enhance antimicrobial properties, possibly due to increased lipophilicity which may facilitate interaction with bacterial cell components. vulcanchem.com

Research Gaps and Future Directions for 2,6-Dichlorophenylthiourea Investigations

While research has been conducted on dichlorophenylthiourea compounds, there remain several unexplored areas, representing significant research gaps. A primary gap is the lack of extensive studies specifically focused on the 2,6-dichloro isomer. Much of the existing literature groups it with other dichlorophenyl derivatives, leading to a need for more targeted investigations into its unique properties and potential applications. lennartnacke.comgradcoach.comngoconglem.com

Future research should aim to fill these gaps. There is a need for more empirical data on the biological activities of this compound. ngoconglem.com While its potential as an antimicrobial agent has been suggested, comprehensive studies to determine its spectrum of activity, mechanism of action, and potential for drug resistance are lacking. vulcanchem.com Furthermore, its potential in other therapeutic areas, such as oncology, remains largely unexplored.

Methodological gaps also exist. lennartnacke.com The development of novel and more efficient synthetic routes for this compound could facilitate its availability for research and potential commercial applications. Moreover, there is a theoretical gap concerning the structure-activity relationship of this specific isomer. lennartnacke.com Detailed computational and experimental studies are needed to understand how the 2,6-dichloro substitution pattern influences its interaction with biological targets compared to other isomers.

Finally, a population gap in research can be identified, where studies have not been extended to a wide range of biological systems or models. lennartnacke.com Future investigations should explore the effects of this compound in various in vitro and in vivo models to fully elucidate its pharmacological profile.

Chemical and Physical Properties of this compound

The compound this compound is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, attached to a thiourea group. ontosight.ai This specific substitution pattern confers distinct physical and chemical properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2S | chemsrc.comnih.gov |

| Molecular Weight | 221.11 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 157-159°C | chemsrc.comlookchem.com |

| Boiling Point | 316.4°C at 760 mmHg | chemsrc.comlookchem.com |

| Density | 1.563 g/cm³ | chemsrc.comlookchem.com |

| Appearance | White crystalline solid | lookchem.com |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2,6-dichloroaniline (B118687) with an appropriate isothiocyanate. One documented procedure involves refluxing 2,6-dichloroaniline with methyl isothiocyanate in ethanol (B145695). prepchem.com Another general approach is the reaction of 2,6-dichlorophenylisothiocyanate with an amine, such as ethylenediamine (B42938), in a suitable solvent like toluene. ijptjournal.com

Research Findings on this compound

Research into this compound has highlighted its potential in various applications, particularly in the fields of medicinal chemistry and materials science.

Biological Activities

Thiourea derivatives, in general, are known to exhibit a range of biological activities, and this compound is no exception. It has been explored for its potential antimicrobial, antifungal, and antiviral properties. ontosight.ai The presence of the dichlorophenyl group is thought to be critical for its biological activity, potentially by increasing its ability to penetrate cell membranes. vulcanchem.com Some studies have specifically investigated its inhibitory effects on certain enzymes, such as thyroid peroxidase, which is involved in thyroid hormone synthesis. lookchem.com

Applications in Organic Synthesis

Structure

3D Structure

属性

IUPAC Name |

(2,6-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHRGMPBWZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216113 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6590-91-6 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichlorophenylthiourea and Its Derivatives

Classical Synthetic Routes to 2,6-Dichlorophenylthiourea

The synthesis of this compound can be achieved through several established chemical reactions. These methods primarily involve the formation of the thiourea (B124793) core by reacting a substituted aniline (B41778) with a source of the thiocarbonyl group.

Reaction of 2,6-Dichloroaniline (B118687) with Thiocyanates

A prominent and widely utilized method for synthesizing N-(2,6-dichlorophenyl)thiourea involves the reaction of 2,6-dichloroaniline with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. newdrugapprovals.orgscribd.comscribd.comvdoc.pub This reaction is typically carried out in an acidic aqueous medium. The general process involves dissolving 2,6-dichloroaniline in warm water containing hydrochloric acid, followed by the addition of ammonium thiocyanate. chemicalbook.comnih.gov The mixture is then heated, often on a steam bath, to facilitate the reaction. chemicalbook.com Evaporation of the solvent, followed by washing and recrystallization of the crude product, yields the desired N-(2,6-dichlorophenyl)thiourea. chemicalbook.comnih.gov This method is also employed in the synthesis of clonidine, where N-(2,6-dichlorophenyl)thiourea is a key intermediate. newdrugapprovals.orgscribd.comscribd.comvdoc.pub

Similarly, potassium thiocyanate can be used as the thiocyanate source. tandfonline.com The reaction of α-bromoketimines with potassium thiocyanate represents another pathway to related thiazole (B1198619) structures, highlighting the versatility of thiocyanates in heterocyclic synthesis. rsc.org

The reaction between an amine and an isothiocyanate is a fundamental method for preparing a wide array of thiourea derivatives. mdpi.comcsic.es This approach is highly versatile, allowing for the synthesis of unsymmetrical mono-, di-, or trisubstituted thioureas depending on the nature of the amine used. mdpi.com

Isothiocyanate-mediated Synthesis of N-(2,6-Dichlorophenyl)thiourea

The reaction of 2,6-dichlorophenyl isothiocyanate with an appropriate amine is another key synthetic route. For instance, reacting 2,6-dichlorophenyl isothiocyanate with aminopyrazine derivatives yields N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. Similarly, its reaction with ethylenediamine (B42938) produces 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea. ijptjournal.com This method offers a direct way to introduce the this compound moiety onto a variety of molecular scaffolds.

The synthesis of the precursor, 2,6-dichlorophenyl isothiocyanate, can be achieved through various methods. One common approach involves the reaction of 2,6-dichloroaniline with benzoyl isothiocyanate, which is itself prepared from ammonium thiocyanate and benzoyl chloride. google.com The resulting N-(2,6-dichlorophenyl)-N'-benzoylthiourea can then be hydrolyzed to yield the arylthiourea. google.com

Alternative Synthetic Approaches for the Core Thiourea Moiety

Beyond the classical routes, several alternative methods for constructing the thiourea backbone have been developed. These include:

From Dithiocarbamates: Thioureas can be prepared from dithiocarbamate (B8719985) derivatives and amines. This method can serve as an alternative to the isothiocyanate route and can often be performed in water under mild conditions. mdpi.com

C=S Bond Formation: Various methods focus on the direct formation of the C=S double bond. These include the use of hydrogen sulfide (B99878), the reaction of amines with sulfur and chloroform, and the reaction of isocyanides with amines and elemental sulfur or sodium sulfide. mdpi.com

From Other Thioureas: Existing thiourea compounds can be modified to create new derivatives. For example, monosubstituted thioureas can react with chiral carboxylic acids to form chiral thioureas. mdpi.com

Using Carbamothioic Chloride or Carbonothioic Dichloride: These reagents can serve as the thiourea precursor backbone in reactions with amines. tandfonline.com

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further modified to create a diverse range of derivatives with potentially unique properties. These modifications can occur at the nitrogen atoms of the thiourea group or on the phenyl ring.

Functionalization at the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea moiety are reactive sites that can be functionalized through various reactions:

N-acyl and N-aroyl derivatives: Acylation and aroylation of the thiourea nitrogen are common modifications. For example, N-pivaloyl-N'-(3,4-dichlorophenyl)thiourea and N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea have been synthesized. researchgate.net The reaction of 2,6-dichlorophenyl isothiocyanate with benzoyl isothiocyanate leads to N-benzoylthiourea derivatives. These reactions often involve treating the parent thiourea with an acyl or aroyl chloride. conicet.gov.ar The synthesis of 1-(3-chlorobenzoyl)-3-(2,6-dichlorophenyl)thiourea has also been reported. conicet.gov.ar

N-methyl derivatives: Methylation of the thiourea nitrogen can be achieved through various methods. One straightforward approach involves the reaction of 2,6-dichloroaniline with methyl isothiocyanate in refluxing ethanol (B145695) to produce N-methyl-N'-(2,6-dichlorophenyl)thiourea. prepchem.com In the synthesis of clonidine, N-(2,6-dichlorophenyl)thiourea is methylated as an intermediate step. newdrugapprovals.orgscribd.comscribd.comvdoc.pub More advanced catalytic methods for N-methylation of secondary aromatic amines using CO2 and H2 have also been developed, which could potentially be applied to thiourea derivatives. sioc-journal.cn

N-amidino derivatives: The introduction of an amidino group at the thiourea nitrogen leads to amidinothioureas. Guanfacin, an N-amidino-2-(2,6-dichlorophenyl)acetamide, is synthesized by reacting the acid chloride or ester of 2,6-dichlorophenylacetic acid with guanidine. scribd.com This highlights a synthetic strategy for creating related amidino-functionalized compounds. A class of 1-amidino-3-phenylthiourea compounds with ortho-substitution on the phenyl ring has also been described. google.com

Introduction of Diverse Substituents on the Phenyl Ring (beyond 2,6-dichloro)

While this article focuses on this compound, it is important to note that a wide variety of substituents can be introduced onto the phenyl ring to create a vast library of derivatives. The synthesis of these analogs generally follows the same principles outlined above, starting with the appropriately substituted aniline or phenyl isothiocyanate.

For example, the synthesis of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and its analogs involves modifications to the phenyl ring. nih.gov These syntheses often start with a substituted phenyl isocyanate which is then used to build the desired heterocyclic structure. nih.gov Similarly, the synthesis of various benzoxazole (B165842) derivatives involves starting with substituted benzaldehydes, demonstrating how different functional groups can be incorporated onto the aromatic ring prior to the core heterocyclic synthesis. mdpi.com The synthesis of other pyridazine (B1198779) derivatives also begins with Friedel-Crafts acylation of various hydrocarbons, allowing for diverse substitution patterns on the aryl moiety. researchgate.net

Cyclization Reactions Involving this compound Intermediates (e.g., Imidazoline (B1206853) and Oxazoline (B21484) Derivatives)

The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic systems due to the reactivity of its sulfur and nitrogen atoms. Intermediates derived from this compound can undergo intramolecular cyclization to form valuable five-membered rings like imidazolines and oxazolines. These heterocycles are significant scaffolds in medicinal chemistry. organic-chemistry.org

A key strategy involves the reaction of 2,6-dichlorophenylisothiocyanate with bifunctional reagents. For instance, the synthesis of N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, an imidazoline derivative, begins with the formation of the thiourea intermediate, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea. This is achieved by reacting 2,6-dichlorophenylisothiocyanate with ethylenediamine. The subsequent cyclization of this intermediate is accomplished by refluxing in ethanol with an aqueous solution of lead(II) acetate, which acts as a cyclizing agent. ijptjournal.com

Similarly, oxazoline derivatives can be synthesized. The reaction of 2,6-dichlorophenylisothiocyanate with ethanolamine (B43304) yields the intermediate 1-(2,6-dichlorophenyl)-3-(2-hydroxyethyl)thiourea. This N-(2-hydroxyethyl)thiourea derivative is then cyclized to the corresponding oxazoline. The cyclization is effectively carried out using a freshly prepared solution of sodium ethoxide in ethanol at elevated temperatures. ijptjournal.com While traditional methods often require high temperatures, newer approaches for the dehydrative cyclization of N-(2-hydroxyethyl)amides to oxazolines utilize promoters like triflic acid (TfOH), which can proceed efficiently and generate water as the only byproduct. mdpi.com

General methods for the synthesis of these heterocycles often rely on the cyclization of carboxyamide derivatives or acid-catalyzed condensations. organic-chemistry.org For example, a mild reaction of α,α-difluoroalkylamines with β-amino alcohols or β-amino thiols can afford oxazoline and thiazoline (B8809763) derivatives, respectively, highlighting alternative routes that can be adapted for these structures. organic-chemistry.org Another approach involves the reaction of N,N'-disubstituted thioureas with oxalyl dichloride to yield 4,5-dioxo-2-thioxo-perhydroimidazolyl derivatives. asianpubs.org

Table 1: Synthesis of Imidazoline and Oxazoline Derivatives from 2,6-Dichlorophenylisothiocyanate

| Precursor | Reagent | Intermediate | Cyclizing Agent | Product |

|---|---|---|---|---|

| 2,6-Dichlorophenylisothiocyanate | Ethylenediamine | 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea | Lead(II) acetate | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| 2,6-Dichlorophenylisothiocyanate | Ethanolamine | 1-(2,6-dichlorophenyl)-3-(2-hydroxyethyl)thiourea | Sodium ethoxide | 2-((2,6-Dichlorophenyl)imino)oxazolidine |

Data sourced from Selva Kumar N. et al., 2012. ijptjournal.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. These principles are increasingly applied to the synthesis of thiourea derivatives.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. ajchem-a.commdpi.com This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, which can accelerate reactions and enhance selectivity. ajchem-a.com

The application of microwave irradiation has been successfully used for the solvent-free synthesis of various heterocyclic thioureas, with reactions completing in minutes and yielding excellent results. researchgate.net For instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles, which can be further derivatized into urea (B33335) and amide compounds, is significantly more efficient under microwave conditions. The reaction of a piperazine-substituted nitrile with a hydrazide to form the triazole intermediate proceeds in good yield and with a much shorter reaction time compared to conventional heating, without the need for a base or metal catalyst. scipublications.com This intermediate can then be reacted with various isocyanates to produce a series of urea derivatives, including those bearing dichlorophenyl substituents. scipublications.com

Furthermore, microwave-assisted, copper-catalyzed synthesis of aryl sulfides from thiourea and aryl iodides has been demonstrated in aqueous solutions, showcasing a greener approach to C-S bond formation. ciac.jl.cn The use of microwave heating has also proven effective for challenging reactions like the Newman-Kwart rearrangement, even for sterically hindered substrates such as those with 2,6-disubstituted aryl systems. organic-chemistry.org These examples underscore the potential of microwave technology to facilitate the synthesis of this compound and its analogues under more efficient and environmentally benign conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Benefit of Microwave |

|---|---|---|---|

| Heterocyclic Thiourea Synthesis | Hours | 2-4.5 minutes | Drastic time reduction, excellent yields researchgate.net |

| 1,2,4-Triazole Intermediate Synthesis | Longer reaction time, requires heating | Minutes, no base/metal needed | Faster, cleaner, better yield scipublications.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies reaction work-up. Solvent-free, or solid-state, reactions have gained popularity for their efficiency, high atom economy, and environmental friendliness. sci-hub.st

An expeditious and green approach for synthesizing urea and thiourea derivatives of 1,1,3,3-tetramethylguanidine (B143053) has been developed under catalyst-free and solvent-free conditions, highlighting the advantages of short reaction times and high purity of products. bas.bgresearchgate.net The synthesis of N-aryl-N'-aroyl thioureas has also been achieved in high yields under solvent-free conditions, often combined with phase-transfer catalysis. sci-hub.st In this method, powdered reactants like potassium thiocyanate and a benzoyl chloride are mixed and stirred at room temperature, followed by the addition of an aromatic amine to yield the final product after washing. sci-hub.st

Solvent-free conditions have been applied to multicomponent reactions as well. For example, the Biginelli reaction, which condenses aldehydes, β-dicarbonyl compounds, and urea or thiourea, can be performed under solvent-free conditions using catalysts like magnesium bromide or sulfamic acid supported on magnetic nanoparticles. researchgate.net These methods offer high yields and easy catalyst separation and recycling. researchgate.net The synthesis of 2-aminothiazole (B372263) derivatives has also been accomplished via a solvent-free microwave irradiation method by reacting thiourea, iodine, and a ketone. sioc-journal.cn

Catalytic Approaches in Thiourea Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalytic systems have been employed for the synthesis of thiourea derivatives.

Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG-400), have been used in the solvent-free synthesis of N-aryl-N'-aroyl thioureas. The catalyst facilitates the reaction between the acyl chloride and ammonium thiocyanate. sci-hub.st Transition metal catalysts are also prominent. A nickel(0) complex, for example, has been shown to catalyze the nucleophilic displacement of aryl iodides with thiourea to produce S-aryl-isothiuronium salts or aromatic thiols. oup.com Similarly, copper-catalyzed C-S cross-coupling of thiols with aryl halides is an efficient method for forming aryl sulfides. ciac.jl.cn

In the realm of green chemistry, the use of inexpensive and reusable catalysts is highly desirable. Magnesium bromide has been used as a readily available catalyst for the one-pot synthesis of tetrahydropyrimidinones from aldehydes, β-diketones, and thiourea under solvent-free conditions. researchgate.net Another innovative approach uses sulfamic acid supported on magnetic Fe3O4 nanoparticles as a recyclable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones. researchgate.net

Interestingly, thiourea derivatives themselves can act as organocatalysts. Aryl thioureas, particularly those with electron-withdrawing groups like the 3,5-bis(trifluoromethyl)phenyl moiety, can function as Brønsted acids to activate carbonyl compounds for C-C bond-forming reactions. thieme-connect.comthieme-connect.com This dual role highlights the chemical versatility and importance of the thiourea functional group.

Structural Elucidation and Conformational Analysis of 2,6 Dichlorophenylthiourea

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, serves as a cornerstone for the structural elucidation of chemical compounds. By analyzing the absorption, emission, or scattering of radiation by a molecule, scientists can deduce a wealth of information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 2,6-dichlorophenylthiourea, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure. ismrm.org

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. The aromatic protons on the dichlorophenyl ring exhibit characteristic signals, and the protons attached to the nitrogen atoms of the thiourea (B124793) group show distinct resonances. The integration of these signals corresponds to the number of protons in each unique environment, further validating the structure.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. spectrabase.com The chemical shifts of the carbon atoms in the dichlorophenyl ring and the thiocarbonyl carbon (C=S) are particularly diagnostic. spectrabase.com For instance, the presence of the two chlorine atoms on the phenyl ring influences the chemical shifts of the adjacent carbons, a phenomenon that can be precisely analyzed. ismrm.org

Table 1: Representative NMR Data for this compound and Related Compounds

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | The exact shifts depend on the solvent and specific derivative. |

| ¹H (N-H) | 8.0 - 10.0 | These signals can be broad and their position is often concentration and solvent dependent due to hydrogen bonding. |

| ¹³C (Aromatic) | 120 - 140 | The carbons bearing the chlorine atoms will have distinct shifts. |

| ¹³C (C=S) | 170 - 190 | The thiocarbonyl carbon is typically deshielded and appears at a higher chemical shift. |

Note: The data presented is a general representation and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment (e.g., C=S, N-H, C=O Stretching Frequencies)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. elte.hulibretexts.orghilarispublisher.com This technique is particularly useful for identifying the functional groups present in a molecule. libretexts.org In the IR spectrum of this compound, several key vibrational modes can be assigned. nih.goviucr.org

The stretching vibration of the thiocarbonyl group (C=S) typically appears in the region of 1200-1050 cm⁻¹. The N-H stretching vibrations of the thiourea moiety are observed as one or more bands in the 3400-3100 cm⁻¹ range. nih.gov The precise position and shape of these N-H bands can provide information about hydrogen bonding interactions within the crystal lattice. Furthermore, characteristic absorptions corresponding to the C-N stretching and the vibrations of the dichlorophenyl ring are also present. In derivatives of this compound that include a carbonyl group (C=O), a strong absorption band corresponding to the C=O stretching frequency is typically observed around 1650-1700 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=S | Stretching | 1200 - 1050 |

| C-N | Stretching | 1400 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Note: The wavenumbers are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. spectrabase.com It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. libretexts.orgacdlabs.comyoutube.com

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (C₇H₆Cl₂N₂S). spectrabase.comnih.gov Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these isotopic peaks are predictable and serve as a definitive indicator of the number of chlorine atoms in the molecule.

Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment into smaller, charged species. docbrown.infomiamioh.edu The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may involve the cleavage of the C-N bond, the loss of the thiourea side chain, or the fragmentation of the dichlorophenyl ring.

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esmu.edu.tr By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a detailed electron density map of the molecule, revealing the precise positions of each atom. rsc.org

Studies on this compound and its derivatives have utilized this technique to elucidate their solid-state structures. nih.goviucr.org These analyses confirm the covalent framework of the molecule and reveal important details about its conformation, including the relative orientation of the dichlorophenyl ring and the thiourea moiety. The crystal structures often show the formation of intermolecular hydrogen bonds, typically involving the N-H groups of the thiourea and the sulfur atom, leading to the formation of dimers or more extended networks in the crystal lattice. iucr.orgiucr.orgnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline Forms

The data obtained from single-crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. nih.goviucr.orguwosh.edu These parameters provide a quantitative description of the molecular geometry.

The bond lengths of the C=S and C-N bonds in the thiourea group are of particular interest. iucr.orgnih.gov These values can indicate the degree of double-bond character and electron delocalization within this functional group. The bond angles around the central carbon and nitrogen atoms define the local geometry.

Table 3: Illustrative Crystallographic Data for a Derivative, 3-Acetyl-1-(2,6-dichlorophenyl)thiourea

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C1-N1 | 1.424 (2) | nih.gov |

| C7-S1 | 1.664 (2) | nih.gov |

| C7-N1 | 1.329 (2) | nih.gov |

| C7-N2 | 1.385 (2) | nih.gov |

| C8-O1 | 1.211 (2) | nih.gov |

| Bond Angles (º) | ||

| C2-C1-N1-C7 | -86.22 (26) | nih.gov |

| C6-C1-N1-C7 | 96.58 (24) | nih.gov |

| Dihedral Angle (º) | ||

| Phenyl ring to side chain | 83.44 (5) | nih.gov |

Note: This data is for a specific derivative and serves as an example of the detailed structural information obtained from X-ray crystallography.

Identification and Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in dictating the solid-state architecture of thiourea derivatives. In the absence of a crystal structure for this compound, its hydrogen bonding patterns can be inferred from analogues like 3-acetyl-1-(2,6-dichlorophenyl)thiourea and various N-pivaloyl-N'-dichlorophenyl thioureas.

Intramolecular Hydrogen Bonding: A common feature in related N-acylthiourea compounds is the formation of an intramolecular hydrogen bond. For instance, in 3-acetyl-1-(2,6-dichlorophenyl)thiourea, an intramolecular N-H···O hydrogen bond is observed, which stabilizes the molecular conformation. nih.gov This type of hydrogen bond typically forms a pseudo-six-membered ring, enhancing the planarity and stability of the molecule. It is highly probable that in derivatives of this compound that contain a suitable acceptor atom (like a carbonyl oxygen), a similar intramolecular hydrogen bond would be present.

| Interaction Type | Typical Donor | Typical Acceptor | Common Motif | Reference Compound(s) |

| Intramolecular | N-H | O (of acyl group) | S(6) pseudo-ring | 3-Acetyl-1-(2,6-dichlorophenyl)thiourea |

| Intermolecular | N-H | S | R2(8) dimer | 3-Acetyl-1-(2,6-dichlorophenyl)thiourea |

Conformational Analysis of the Thiourea Moiety and Phenyl Ring Orientations

The conformation of this compound is largely determined by the rotational freedom around the C-N bonds and the orientation of the phenyl ring relative to the thiourea plane.

Thiourea Moiety Conformation: The thiourea group itself can adopt different conformations. In many substituted thioureas, a trans-cis geometry of the thiourea unit is observed, often stabilized by the aforementioned intramolecular hydrogen bonds. In 3-acetyl-1-(2,6-dichlorophenyl)thiourea, the conformations of the N-H bonds are anti to each other, and the C=S and C=O groups are also in an anti-conformation. nih.gov

Phenyl Ring Orientation: A significant conformational feature is the dihedral angle between the plane of the 2,6-dichlorophenyl ring and the thiourea moiety. Due to the steric hindrance imposed by the two chlorine atoms at the ortho positions, a perpendicular or near-perpendicular orientation of the phenyl ring with respect to the thiourea plane is expected. For example, in 3-acetyl-1-(2,6-dichlorophenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is 83.44(5)°. nih.gov This twisted conformation minimizes steric repulsion between the chlorine atoms and the substituents on the thiourea nitrogen.

| Conformational Feature | Description | Typical Value/Observation | Reference Compound |

| Phenyl Ring Dihedral Angle | Angle between the phenyl ring and the thiourea side chain. | ~83.44° | 3-Acetyl-1-(2,6-dichlorophenyl)thiourea |

| Thiourea Moiety | Relative orientation of N-H and C=S/C=O bonds. | Anti conformation is common. | 3-Acetyl-1-(2,6-dichlorophenyl)thiourea |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly for pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. There are currently no specific studies in the reviewed literature that report the existence of polymorphs for this compound. However, given that many thiourea derivatives and other organic molecules are known to exhibit polymorphism, the potential for different crystalline forms of this compound to exist under various crystallization conditions cannot be ruled out.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second component (a coformer) into the crystal lattice. This can lead to improved properties such as solubility and stability. While there is extensive research on the co-crystallization of other active pharmaceutical ingredients, specific studies on the co-crystallization of this compound are not readily found in the scientific literature. The presence of hydrogen bond donors (N-H groups) and an acceptor (S atom) in this compound makes it a suitable candidate for forming co-crystals with a variety of coformers that possess complementary functional groups.

Computational and Theoretical Investigations of 2,6 Dichlorophenylthiourea

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of 2,6-Dichlorophenylthiourea at the electronic level. These methods allow for a detailed examination of the molecule's geometry and electronic properties.

The foundational step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Theoretical calculations can provide precise bond lengths and angles, which are often in good agreement with experimental data for similar N,N'-disubstituted thiourea (B124793) compounds. The molecule exists in a thione form, characterized by typical C=S and C-N bond lengths. The electronic structure of a molecule is fundamentally linked to its geometry. Analysis of the electronic structure provides insights into how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.681 | |

| C-N1 | 1.345 | |

| C-N2 | 1.391 | |

| N1-C-N2: 116.5 | ||

| C-N2-C(phenyl): 127.8 |

Note: Data presented is representative of N,N'-disubstituted thiourea compounds and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For thiourea derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.46 |

Note: The values are representative for a related thiourea compound calculated at the B3LYP/6-31G+(2d,p) level and serve as an example. Specific calculations for this compound are required for precise values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen, nitrogen, and in this case, the sulfur atom of the thiourea group. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to nitrogen (N-H groups). Green areas denote regions of neutral potential. For this compound, the MEP map would likely show negative potential around the sulfur atom and the chlorine atoms, and positive potential around the N-H protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energy associated with these interactions, offering insights into intramolecular charge transfer and the stability of the molecular structure.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations explore the intrinsic properties of a single molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as a protein's active site. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Thiourea derivatives have been investigated for a range of biological activities, and docking studies can help elucidate the structural basis for these activities.

For instance, thiourea compounds have been docked into the active sites of enzymes to explore their potential as inhibitors. A successful docking simulation reveals the binding mode of the ligand, the key amino acid residues involved in the interaction, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the ligand-protein interaction. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time.

Prediction of Binding Affinities and Interaction Modes

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might bind to a biological target and in estimating the strength of this interaction, known as binding affinity. This in silico approach models the interactions between a small molecule and a macromolecule (e.g., a protein or DNA) at the atomic level, providing insights into the binding conformation and the forces that stabilize the complex.

Molecular docking studies on thiourea derivatives have revealed key interaction patterns responsible for their biological activities. For instance, in the context of cancer therapy, docking simulations of thiourea-iron (III) complexes with NUDIX hydrolase type 5 (NUDT5), a target for breast cancer, have identified crucial hydrogen bonds with residues like LeuA:98 that are likely vital for the stability of the ligand-protein complex. nih.gov Similarly, docking studies of other heterocyclic compounds against targets like the phosphatidylinositol 3-kinase (PI3Kα) have been used to predict binding poses and rationalize the antiproliferative activity of potential anticancer agents. mdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted affinity. researchgate.net

For this compound, a hypothetical docking study against a relevant kinase, for example, would likely show interactions involving the thiourea moiety and the dichlorophenyl ring. The N-H groups of the thiourea backbone are potential hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The 2,6-dichloro-substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The chlorine atoms may also participate in halogen bonding, a specific type of noncovalent interaction that can contribute significantly to binding affinity.

The predicted binding affinity scores from such simulations are crucial for prioritizing compounds in drug discovery pipelines. While various computational models exist for this purpose, from machine learning approaches to deep learning architectures, they all aim to correlate a compound's structure with its binding strength. nih.govnih.gov

| Compound Type | Target Protein | Predicted Binding Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Diaryl Urea (B33335) Derivative | B-RAF Kinase | -8.5 to -10.2 | Cys532, Phe583, Asp594 |

| Thiourea-Iron (III) Complex | NUDT5 | -7.0 to -9.5 | Leu98, Gly46 |

| Quinolone-3-Carboxamide | PI3Kα | -6.5 to -8.8 | Val851, Lys802, Met922 |

Conformational Dynamics in Solution and at Binding Sites

While X-ray crystallography provides a static snapshot of a molecule's conformation in the solid state, the structure of this compound is dynamic in solution and at a biological target's binding site. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool used to study these conformational changes over time. chemrxiv.orgnih.gov MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing a detailed view of the molecule's flexibility and its interactions with its environment (e.g., water molecules or a protein binding pocket). nih.govmdpi.com

An MD simulation of this compound in an aqueous solution would reveal the rotational freedom around its single bonds. Key conformational parameters include the dihedral angles defining the orientation of the 2,6-dichlorophenyl ring relative to the thiourea core. These simulations can predict the most stable conformations in solution and the energy barriers between them.

When combined with molecular docking, MD simulations can be used to assess the stability of a predicted binding pose. nih.gov After docking this compound into a target protein, an MD simulation of the entire complex can be run for tens to hundreds of nanoseconds. The stability of the complex is then analyzed by monitoring metrics such as the root mean square deviation (RMSD) of the ligand from its initial pose and the specific interactions (e.g., hydrogen bonds) formed during the simulation. A stable binding mode is characterized by low RMSD values and persistent interactions with key amino acid residues. nih.gov These simulations provide a more realistic and dynamic picture of the binding event than static docking alone.

For instance, MD simulations of protein-ligand complexes have shown that conformational changes in both the ligand and the protein are often necessary to achieve an optimal fit. nih.gov These dynamic adjustments can expose cryptic binding pockets or allow the ligand to form more favorable interactions, which would not be apparent from a rigid docking approach.

| Parameter | Description | Typical Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a current conformation and a reference structure. | Assess the stability of a ligand in a binding site or a protein's overall structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identify flexible regions of a protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Determine the stability and specificity of ligand-protein interactions. |

| Dihedral Angle Distribution | Analyzes the probability of different rotational conformations (rotamers) around specific bonds. | Characterize the conformational preferences of the ligand in solution or when bound. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and toxicology. They aim to correlate the chemical structure of a compound with its biological activity. farmaciajournal.comresearchgate.net QSAR models, in particular, use statistical methods to build mathematical relationships between numerical descriptors of a molecule's properties and its observed activity, such as inhibitory concentration (IC50) or binding affinity. nih.gov

For thiourea derivatives, SAR studies have identified several structural features that are critical for their biological effects. The nature and position of substituents on the phenyl rings significantly influence activity. For this compound, the presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring is a key structural feature. These halogen substituents are known to modulate properties such as lipophilicity, electronic character, and steric profile, all of which can impact how the molecule interacts with a biological target. nih.gov

In Silico Prediction of Biological Activities

In silico models are widely used to predict the biological activities and pharmacokinetic properties of novel compounds before they are synthesized, saving time and resources. mdpi.com For this compound, various computational tools can be employed to predict a wide range of potential biological effects.

Based on the known activities of the broader thiourea class of compounds, it is possible to predict potential activities for this compound. mdpi.com Thiourea derivatives have been investigated for numerous applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. farmaciajournal.commdpi.com In silico predictions can be made using ligand-based methods, which compare the new molecule to a database of compounds with known activities, or structure-based methods, which involve docking the molecule into the structures of known drug targets.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using a variety of online tools and software packages. researchgate.netnih.gov These models use QSAR-based algorithms to estimate properties like oral bioavailability, blood-brain barrier penetration, potential for liver toxicity, and metabolic stability based on the molecule's structure. Such predictions are crucial for early-stage drug discovery to flag compounds that are likely to have poor pharmacokinetic profiles.

Correlation of Electronic and Structural Parameters with Experimental Observations

Computational chemistry methods, particularly Density Functional Theory (DFT), allow for the precise calculation of a molecule's electronic and structural properties. nih.gov These theoretical parameters can then be correlated with experimentally observed data, such as vibrational spectra (FT-IR, Raman), electronic spectra (UV-Vis), and NMR chemical shifts, providing a deeper understanding of the molecule's structure and reactivity. nih.gov

For a molecule like this compound, DFT calculations can optimize its 3D geometry and predict bond lengths and angles. The calculated vibrational frequencies, after appropriate scaling, typically show excellent agreement with the peaks observed in experimental FT-IR and Raman spectra, allowing for a definitive assignment of each vibrational mode. researchgate.net

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly valuable. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to be chemically reactive. nih.gov These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. nih.govnih.gov The strong correlation between these calculated parameters and experimental observations validates the computational models and enhances their predictive power for designing new molecules with desired properties. nih.gov

| Descriptor Class | Specific Descriptor | Predicted Influence on Activity | Rationale |

|---|---|---|---|

| Electronic | Electronegativity, Dipole Moment | Positive/Negative Correlation | Influences polar interactions, hydrogen bonding, and reaction mechanisms. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive Correlation (often up to a limit) | Affects membrane permeability and binding to hydrophobic pockets. farmaciajournal.comnih.gov |

| Steric/Topological | Molecular Weight, van der Waals Volume | Positive Correlation | Relates to the size and shape of the molecule, affecting its fit in a binding site. nih.govnih.gov |

| Quantum Chemical | HOMO/LUMO Energy Gap | Negative Correlation | A smaller gap often correlates with higher reactivity. nih.gov |

Applications and Emerging Research Areas of 2,6 Dichlorophenylthiourea

Role as a Chemical Reagent in Organic Synthesis

2,6-Dichlorophenylthiourea is a versatile chemical reagent utilized in organic synthesis. guidechem.com Its structure, featuring a dichlorinated phenyl ring attached to a thiourea (B124793) group, makes it a valuable building block for creating more complex molecules. The presence of reactive chlorine and thiourea moieties allows it to participate in a variety of chemical reactions to form new compounds. guidechem.com

A primary application of this compound in synthetic chemistry is as a source for introducing both the 2,6-dichlorophenyl group and the thiourea functional group into target molecules. guidechem.com The thiourea moiety, with its sulfur and nitrogen atoms, can be used as a precursor for the synthesis of various heterocyclic compounds, which are integral to many areas of medicinal and materials chemistry. mdpi.comrdd.edu.iq For instance, thiourea derivatives are key starting materials in reactions that form thiazoles, pyrimidines, and other important ring systems. mdpi.com The dichlorinated phenyl ring, meanwhile, imparts specific electronic and steric properties to the final product, which can be crucial for its intended function.

The general synthetic utility is highlighted by its role in creating derivatives for further study. For example, the synthesis of 3-Acetyl-1-(2,6-dichlorophenyl)thiourea is achieved by reacting 2,6-dichloroaniline (B118687) with acetyl chloride and ammonium (B1175870) thiocyanate (B1210189), demonstrating how the core structure can be built upon. nih.gov

Advanced Materials Science Applications

The unique electronic and structural characteristics of this compound and related compounds have led to their investigation in advanced materials science. The presence of heteroatoms like nitrogen and sulfur, along with the aromatic system, allows for interactions with various surfaces and participation in catalytic cycles.

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. analis.com.myijaet.org The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. carta-evidence.orgjmaterenvironsci.com This adsorption occurs through the heteroatoms (nitrogen and sulfur) which possess lone pairs of electrons that can coordinate with the metal surface. analis.com.myijaet.org

The mechanism involves the inhibitor molecule displacing water from the metal surface and blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. analis.com.mymaterials.international Studies on compounds with similar structures to this compound show they function as mixed-type inhibitors, meaning they reduce the rate of both electrochemical processes. carta-evidence.org The formation of this protective barrier significantly reduces the corrosion rate. analis.com.my The table below summarizes findings for a related dichlorophenyl compound used as a corrosion inhibitor.

| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism | Key Finding |

| 2-(2,4-dichlorophenyl)-6-Nitro-1,4-dihydroquinoxaline | Carbon Steel | 1M HCl | Mixed-type inhibitor, adsorption on the metal surface. carta-evidence.orgjmaterenvironsci.com | Inhibition efficiency increases with concentration but decreases with rising temperature. carta-evidence.org |

Thiourea derivatives have emerged as a significant class of organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions. Their catalytic activity is primarily based on the ability of the two N-H protons of the thiourea group to act as hydrogen-bond donors. This allows the catalyst to activate electrophilic substrates, making them more susceptible to nucleophilic attack.

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic site (like a tertiary amine) within the same molecule, are particularly effective. These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to high reaction rates and stereoselectivity. While specific studies detailing this compound as an organocatalyst are not widespread, its core structure is representative of the thiourea-based catalysts used in various organic transformations, such as asymmetric synthesis.

Development as a Reference Material in Pharmaceutical Research

In the highly regulated pharmaceutical industry, reference materials are crucial for ensuring the identity, purity, quality, and strength of drug substances and products. This compound has been developed and characterized for this specific purpose. veeprho.com

This compound is utilized as a highly characterized reference material in the pharmaceutical sector. veeprho.com It is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), which are submissions to regulatory bodies like the U.S. Food and Drug Administration (FDA) for the approval of generic and new drugs, respectively. veeprho.comfda.gov

Specifically, it serves as a known impurity or related compound for the drug Clonidine. veeprho.comlgcstandards.com Pharmaceutical manufacturers must identify and control all impurities in their products. By using this compound as a reference standard, analytical laboratories can accurately detect and quantify its presence in batches of Clonidine, ensuring the final drug product meets the stringent purity and safety standards required by regulatory authorities such as the USP, EMA, JP, and BP. veeprho.com

Commercial Production of Pharmaceutical Compounds (e.g., Clonidine)

The compound this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Clonidine. lgcstandards.comlgcstandards.com Clonidine, an α2-adrenergic agonist, is a medication used to treat a variety of conditions including high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. wikipedia.orgnih.gov The synthesis of Clonidine from 2,6-dichloroaniline involves the formation of N-(2,6-dichlorophenyl)thiourea as a key step. newdrugapprovals.org

The general synthetic route for Clonidine production is a multi-step process. It begins with the reaction of 2,6-dichloroaniline with ammonium thiocyanate, which results in the formation of N-(2,6-dichlorophenyl)thiourea. newdrugapprovals.org This intermediate is then methylated and subsequently reacted with ethylenediamine (B42938) to yield Clonidine. newdrugapprovals.org This process has been a foundational method for the commercial production of this widely used pharmaceutical agent. newdrugapprovals.orgepo.org

The following table outlines the key reactants and products in the initial phase of Clonidine synthesis:

| Reactant 1 | Reactant 2 | Product (Intermediate) |

| 2,6-dichloroaniline | Ammonium thiocyanate | N-(2,6-Dichlorophenyl)thiourea |

This synthetic pathway highlights the significance of this compound as a building block in the pharmaceutical industry.

Investigation of Metal Complexes with this compound Ligands

Synthesis and Characterization of Metal-Thiourea Complexes

Thiourea and its derivatives, including this compound, are known to be versatile ligands in coordination chemistry. nih.gov This is due to the presence of both sulfur and nitrogen donor atoms, which allows for various bonding possibilities with metal ions. nih.gov The synthesis of metal complexes with thiourea-derived ligands has been an active area of research, leading to the formation of complexes with a range of transition metals. cardiff.ac.ukmdpi.com

The synthesis of these metal-thiourea complexes typically involves reacting the thiourea ligand with a metal salt in a suitable solvent. nih.gov For instance, reacting two equivalents of a sterically hindered thiourea ligand with metal halides like CoCl₂, NiBr₂, PdCl₂, and ZnI₂ in acetonitrile (B52724) has been shown to produce four-coordinated monomeric complexes. nih.gov

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

NMR Spectroscopy: Used to determine the coordination site of the thiourea ligand, distinguishing between N- or S-donor coordination. nih.gov

X-ray Crystallography: Provides detailed information about the three-dimensional structure of the complexes in the solid state. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. bhu.ac.in

Infrared (IR) Spectroscopy: Helps in identifying the coordination mode of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. tsijournals.com

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the complex. bhu.ac.in

The following table provides examples of characterization techniques and the information they provide for metal-thiourea complexes:

| Technique | Information Obtained |

| NMR Spectroscopy | Coordination site of the ligand (N or S) |

| X-ray Crystallography | 3D molecular structure |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Ligand coordination mode |

| UV-Vis Spectroscopy | Electronic transitions and geometry |

Exploration of Biological Activities of Metal Complexes (e.g., anticancer)

Metal-based compounds have emerged as a significant area of research in the development of new therapeutic agents, particularly in oncology. nih.gov The coordination of thiourea derivatives to metal centers can enhance their biological activity, leading to the development of novel anticancer agents. nih.gov Metal complexes bearing thiourea ligands have been evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Research has shown that the coordination of a metal to a thiourea ligand can trigger excellent cytotoxic values, even when the free ligand shows no relevant cytotoxicity. nih.gov For example, gold and silver complexes with thiourea ligands have demonstrated significant cytotoxic activity against HeLa, A549, and Jurkat cancer cell lines. nih.gov The nature of the metal ion and the ancillary ligands attached to it can strongly influence the cytotoxic activity of the complex. nih.gov

Studies on various transition metal complexes have shown promising anticancer properties. nih.gov For instance, complexes of ruthenium are already in clinical trials as potential anticancer drugs. nih.gov The anticancer activity of these metal complexes is often attributed to their ability to interact with biological macromolecules like DNA. rsc.org

The table below summarizes the findings of a study on the cytotoxicity of gold and silver complexes with a specific thiourea ligand (T1) against different cancer cell lines.

| Metal Complex | Cancer Cell Line | Cytotoxicity |

| Gold complexes with T1 | HeLa, A549, Jurkat | More cytotoxic than silver compounds |

| Silver complexes with T1 | HeLa, A549, Jurkat | Less cytotoxic than gold compounds |

These findings underscore the potential of metal complexes derived from thiourea, such as this compound, as promising leads for the development of new anticancer agents. nih.govresearchgate.netmdpi.com

Environmental Impact and Bioremediation Potential

Based on available safety data, this compound is not classified as a substance known to be hazardous to the environment. fishersci.ie It is also not expected to be degradable in wastewater treatment plants. fishersci.ie The compound is insoluble in water, which suggests that its mobility in soil is low and spillage is unlikely to penetrate the soil. fishersci.ie There is some potential for bioaccumulation. fishersci.ie

Currently, there is a lack of specific research on the bioremediation of this compound. However, research on the biodegradation of related chlorinated aromatic compounds, such as 2,4-dichlorophenol (B122985), indicates that certain microorganisms can degrade these compounds. fao.org For instance, Alcaligenes eutrophus JMP222 has been shown to degrade 2,4-dichlorophenol through a distal meta-fission pathway, resulting in dehalogenation. fao.org While this research provides a potential avenue for the bioremediation of chlorinated compounds, further investigation is needed to determine if similar pathways are effective for the degradation of this compound.

Conclusion and Future Perspectives

Summary of Current Research Landscape for 2,6-Dichlorophenylthiourea

The current body of research dedicated specifically to this compound is sparse. Its primary documented role is as an impurity reference standard, particularly in relation to the active pharmaceutical ingredient Clonidine. This indicates its importance in the realms of quality control and analytical chemistry rather than as a bioactive agent itself.

While direct studies on its biological effects are not prominent in publicly available literature, the wider class of N-aryl and N,N'-disubstituted thioureas, including those with chloro-substitutions, is well-recognized for a diverse range of biological activities. These activities include potential fungicidal, antiviral, and pesticidal properties. For instance, studies on related structures like 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea have been undertaken to explore their structural and biological chemistry, although specific biological data remains under investigation nih.gov. This highlights a critical knowledge gap concerning the specific attributes of the 2,6-dichloro isomer.

Research into other dichlorinated phenylthiourea (B91264) isomers has shown promise, suggesting that the substitution pattern on the phenyl ring is a critical determinant of biological effect. For example, studies have revealed that 3,4-dichlorophenylthiourea exhibits significant cytotoxic activity against colon cancer cell lines. This finding underscores the potential for dichlorinated thioureas as a class of compounds worthy of deeper investigation, yet it leaves the specific potential of the 2,6-isomer undetermined.

Identification of Promising Avenues for Future Academic Inquiry

The limited research into this compound opens up numerous promising avenues for future academic and scientific investigation. Based on the activities observed in analogous compounds, the following areas represent logical next steps for research.

Table 1: Potential Research Directions for this compound

| Research Area | Rationale | Potential Therapeutic Target(s) |

|---|---|---|

| Antimicrobial Screening | The thiourea (B124793) scaffold is a known pharmacophore in many antimicrobial agents. | Bacterial and fungal cell wall synthesis, key metabolic enzymes. |

| Antiviral Evaluation | A complex molecule containing a 2,6-dichlorophenyl moiety has demonstrated potent anti-HIV-1 activity by inhibiting reverse transcriptase nih.gov. | Viral enzymes such as reverse transcriptase, protease, and polymerase. |

| Anticancer Activity | Other dichlorinated phenylthiourea isomers have shown cytotoxicity against cancer cell lines. | Kinases, apoptosis pathways, cell cycle regulation. |

| Agrochemical Potential | The general class of thioureas has known fungicidal and pesticidal applications nih.gov. | Fungal respiratory enzymes, insect nervous system targets. |

Further research should focus on systematic screening of this compound against a broad panel of microbial strains, cancer cell lines, and viral agents. Mechanistic studies would be crucial to determine its mode of action if any activity is identified. Structure-activity relationship (SAR) studies, comparing its efficacy to other dichlorinated isomers, would also provide valuable insights into the optimal substitution patterns for desired biological effects.

Potential for Translational Research and Therapeutic Development

While it is premature to define a clear path for the translational development of this compound, its structural similarity to other bioactive thioureas provides a hypothetical foundation for its potential. Should initial screenings reveal significant and selective biological activity, the compound could serve as a lead for further drug development.

The journey from a laboratory finding to a therapeutic agent is long and requires a multi-stage process:

Lead Identification: Comprehensive screening to identify any significant biological activity.

Lead Optimization: If activity is confirmed, medicinal chemists could synthesize derivatives to improve potency, selectivity, and pharmacokinetic properties. The 2,6-dichloro substitution provides a unique steric and electronic profile that could be systematically modified.

Preclinical Studies: In-depth investigation of the optimized compounds in cellular and animal models to establish efficacy and a preliminary safety profile.

Given that other dichlorinated compounds are being actively investigated for applications ranging from insecticides to antifungal agents, there is a clear precedent for this class of molecules in applied science mdpi.comnih.govresearchgate.net. The key to unlocking the translational potential of this compound lies in conducting the foundational biological research that is currently absent from the scientific literature. Without this initial data, its potential remains purely speculative, highlighting a clear opportunity for the research community.

常见问题

Q. How to design a study investigating the environmental persistence of this compound?

- Methodological Answer : Use OECD 301F (ready biodegradability) or soil column leaching tests. Quantify residues via LC-MS/MS (LOQ = 0.01 µg/L). Half-life (t₁/₂) calculations apply first-order kinetics. Compare degradation pathways (aerobic vs. anaerobic) using ¹⁴C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。